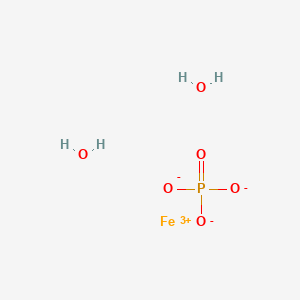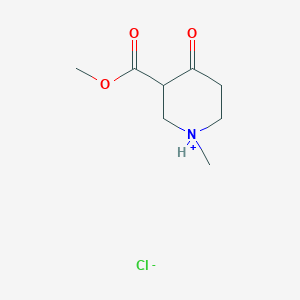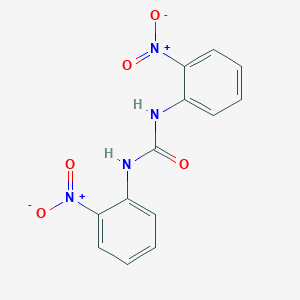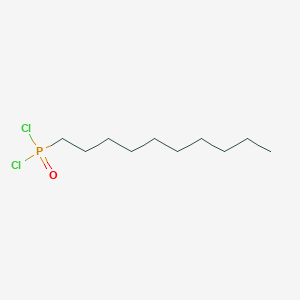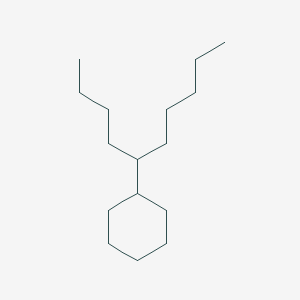
(1-Butylhexyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Butylhexyl)cyclohexane is a cycloalkane compound with the molecular formula C16H32. It is a colorless liquid with a faint odor and is insoluble in water. This compound is used in various fields, including scientific research, due to its unique properties and characteristics.
Mécanisme D'action
The mechanism of action of (1-Butylhexyl)cyclohexane is not well understood, but it is believed to act as a non-polar solvent, facilitating the solubility and reaction of non-polar compounds. It is also believed to have a stabilizing effect on certain chemical reactions and intermediates.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of (1-Butylhexyl)cyclohexane. However, it is considered to be a relatively safe compound with low toxicity and is not known to have any adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (1-Butylhexyl)cyclohexane in lab experiments include its high boiling point, low toxicity, and non-reactivity with many chemicals. Its limitations include its relatively high cost and limited availability.
Orientations Futures
There are several future directions for the use of (1-Butylhexyl)cyclohexane in scientific research. These include exploring its potential as a solvent for new chemical reactions, investigating its use in the production of new materials, and studying its potential applications in the field of nanotechnology.
In conclusion, (1-Butylhexyl)cyclohexane is a versatile compound that has found applications in various fields, including scientific research. Its unique properties make it a valuable solvent in chemical reactions and a potential candidate for future research and development.
Méthodes De Synthèse
The synthesis of (1-Butylhexyl)cyclohexane is achieved through the catalytic hydrogenation of cyclohexene in the presence of butylcyclohexene. The reaction takes place at high pressure and temperature, and the yield of the product is dependent on the reaction conditions.
Applications De Recherche Scientifique
(1-Butylhexyl)cyclohexane has been extensively used in scientific research due to its unique properties. It is used as a solvent in various chemical reactions, including polymerization, organic synthesis, and catalysis. It is also used in the production of surfactants, detergents, and lubricants.
Propriétés
Numéro CAS |
13151-76-3 |
|---|---|
Nom du produit |
(1-Butylhexyl)cyclohexane |
Formule moléculaire |
C16H32 |
Poids moléculaire |
224.42 g/mol |
Nom IUPAC |
decan-5-ylcyclohexane |
InChI |
InChI=1S/C16H32/c1-3-5-8-12-15(11-6-4-2)16-13-9-7-10-14-16/h15-16H,3-14H2,1-2H3 |
Clé InChI |
WAESBVVHJAMMKF-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCCC)C1CCCCC1 |
SMILES canonique |
CCCCCC(CCCC)C1CCCCC1 |
Synonymes |
(1-Butylhexyl)cyclohexane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



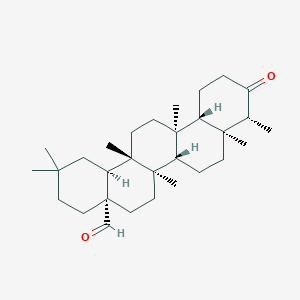

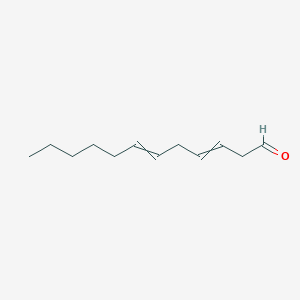
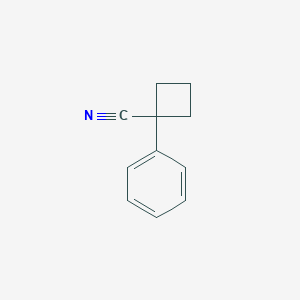



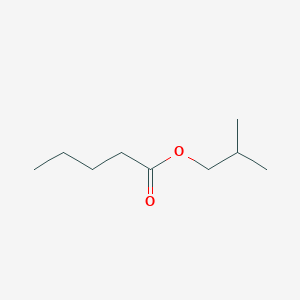
![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)
